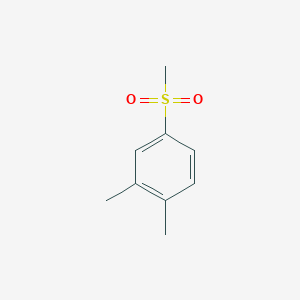

4-methanesulfonyl-1,2-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-7-4-5-9(6-8(7)2)12(3,10)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDUYWXZUOTFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296804 | |

| Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38452-49-2 | |

| Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38452-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Investigations of 4 Methanesulfonyl 1,2 Dimethylbenzene

Influence of the Methylsulfonyl Group on Aromatic Reactivity

The presence of a methylsulfonyl (-SO2CH3) group on the benzene (B151609) ring significantly modifies its reactivity towards electrophilic and nucleophilic reagents. This influence is a combination of the group's electronic and steric characteristics.

Electronic Effects and Resonance Contributions of the Sulfone Moiety

The methylsulfonyl group is a strong electron-withdrawing group. This property is primarily due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. The sulfur atom in the sulfone group is in a high oxidation state, which contributes to its powerful inductive electron-withdrawing effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. researchgate.netmsu.edu

Resonance effects also play a crucial role. The sulfone group can participate in resonance by withdrawing electron density from the aromatic ring. This is possible through the expansion of the sulfur atom's valence shell to accommodate more than eight electrons, involving its d-orbitals in π-bonding. This resonance withdrawal (-M effect) further deactivates the ring, particularly at the ortho and para positions. youtube.com The resonance structures illustrate the delocalization of the positive charge into the ring, making it less nucleophilic.

The combination of strong inductive and resonance electron withdrawal makes the methylsulfonyl group a powerful deactivating group for electrophilic aromatic substitution. researchgate.netyoutube.com

Steric Hindrance and Directing Group Effects

The methylsulfonyl group is also sterically bulky. This steric hindrance can influence the regioselectivity of reactions, often disfavoring substitution at the positions ortho to the sulfone group.

Due to its strong electron-withdrawing nature, the methylsulfonyl group is a meta-director for electrophilic aromatic substitution. youtube.comlibretexts.org The deactivation of the ortho and para positions by both inductive and resonance effects is greater than the deactivation at the meta position. Consequently, electrophiles preferentially attack the meta position, which is the least deactivated site.

In the case of 4-methanesulfonyl-1,2-dimethylbenzene, the directing effects of the two methyl groups (ortho, para-directing and activating) are in opposition to the meta-directing and deactivating methylsulfonyl group. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, with a complex mixture of products often resulting. However, the strong deactivating effect of the sulfonyl group would generally lead to slower reaction rates compared to dimethylbenzene itself.

Chemical Transformations Involving the Sulfone Functionality

The sulfone group itself can undergo specific chemical transformations, offering pathways for further functionalization of the molecule.

Nucleophilic Displacement Reactions at the Sulfonyl Group

While the aromatic ring is deactivated towards electrophiles, the carbon atom of the benzene ring attached to the sulfonyl group is activated towards nucleophilic attack, especially if there are other electron-withdrawing groups on the ring. nih.gov In such cases, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. nih.gov For this compound, this type of reaction would likely require harsh conditions or the presence of additional activating groups on the ring.

Reductive Cleavage of the Sulfone Bond

The carbon-sulfur bond in aryl sulfones can be cleaved under reductive conditions. This reaction, known as desulfonylation, can be achieved using various reducing agents, such as sodium amalgam, samarium(II) iodide, or certain transition metal catalysts. The reaction results in the removal of the methylsulfonyl group and its replacement with a hydrogen atom. This transformation can be a useful synthetic strategy to introduce a substituent that can be later removed.

Reactivity of the Dimethylbenzene Core

The methyl groups are activating, ortho, para-directing groups for electrophilic aromatic substitution due to hyperconjugation and a weak inductive electron-donating effect. vaia.com In this compound, the positions ortho and para to the methyl groups are positions 3, 5, and 6. The directing effects of the methyl groups and the methylsulfonyl group are therefore in conflict. For an electrophilic attack, the outcome will be a balance between the activating effect of the two methyl groups and the deactivating and meta-directing effect of the methylsulfonyl group.

The methyl groups themselves can also be sites of reaction. For instance, benzylic hydrogens on the methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412). This provides a route to synthesize carboxylic acid derivatives of the parent molecule.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The benzene ring of this compound has three available positions for electrophilic attack: C3, C5, and C6. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com The two methyl groups at positions 1 and 2 are ortho-, para-directing and activating. youtube.com Conversely, the methanesulfonyl group at position 4 is a strong deactivating group and directs incoming electrophiles to the meta position. masterorganicchemistry.com

The cumulative effect of these groups suggests that the positions ortho and para to the methyl groups (C3 and C6) and meta to the methanesulfonyl group (C3 and C5) are the most likely sites for substitution. The most activating substituent typically governs the position of the incoming electrophile. masterorganicchemistry.com In this case, the methyl groups are activating, making the positions ortho and para to them more electron-rich and thus more susceptible to electrophilic attack.

Therefore, electrophilic substitution is predicted to occur primarily at positions 3 and 6, which are ortho to the methyl groups. Position 5, while meta to the sulfonyl group, is less favored as it is not activated by the methyl groups. Steric hindrance may also influence the product distribution, potentially favoring substitution at the less hindered position 6 over position 3, which is situated between a methyl and the bulky methanesulfonyl group. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |

| NO₂⁺ (Nitration) masterorganicchemistry.com | 3-Nitro-4-methanesulfonyl-1,2-dimethylbenzene, 6-Nitro-4-methanesulfonyl-1,2-dimethylbenzene | 5-Nitro-4-methanesulfonyl-1,2-dimethylbenzene | The activating methyl groups direct ortho and para. The methanesulfonyl group directs meta. The positions activated by the methyl groups are favored. |

| Br⁺ (Bromination) | 3-Bromo-4-methanesulfonyl-1,2-dimethylbenzene, 6-Bromo-4-methanesulfonyl-1,2-dimethylbenzene | 5-Bromo-4-methanesulfonyl-1,2-dimethylbenzene | Similar to nitration, the activating methyl groups dictate the primary substitution sites. |

| R-C=O⁺ (Acylation) | 6-Acyl-4-methanesulfonyl-1,2-dimethylbenzene | 3-Acyl-4-methanesulfonyl-1,2-dimethylbenzene | Due to the bulkiness of the acyl group, substitution at the less sterically hindered position 6 is expected to be significantly favored. |

Oxidation and Functionalization of Methyl Side Chains

The methyl groups of this compound can be oxidized to various functional groups, most commonly carboxylic acids. This transformation typically requires strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, and is facilitated by the presence of a benzylic hydrogen atom. researchgate.net The reaction proceeds through a radical mechanism at the benzylic position. nih.gov

Selective oxidation of one methyl group over the other presents a significant challenge due to their similar chemical environments. However, subtle differences in steric hindrance or electronic effects might allow for some degree of selectivity under carefully controlled conditions. For instance, the methyl group at position 2 is flanked by another methyl group and the methanesulfonyl group, making it more sterically hindered than the methyl group at position 1. This could potentially lead to preferential oxidation of the C1-methyl group.

Complete oxidation of both methyl groups would yield 4-methanesulfonyl-1,2-benzenedicarboxylic acid. The synthesis of related phthalic acid dichlorides from xylenes (B1142099) has been documented, suggesting that similar transformations could be applied here. researchgate.net

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Potential Product(s) |

| KMnO₄, heat | Vigorous | 4-Methanesulfonyl-1,2-benzenedicarboxylic acid |

| Milder oxidant (e.g., CeCl₃/O₂) chemrxiv.org | Controlled | 2-Methyl-4-methanesulfonylbenzoic acid, 3-Methyl-4-methanesulfonylbenzoic acid |

Advanced Mechanistic Elucidation Studies

To gain a more profound understanding of the reaction mechanisms, several advanced experimental and computational techniques could be employed.

Isotope Labeling Experiments for Pathway Tracing

Isotope labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. beilstein-archives.org In the context of this compound, deuterium (B1214612) labeling could be used to elucidate the mechanism of both electrophilic substitution and side-chain oxidation.

For electrophilic aromatic substitution, one could synthesize a deuterated version of the starting material, for example, with deuterium at one of the unsubstituted ring positions (e.g., 3-deutero-4-methanesulfonyl-1,2-dimethylbenzene). By analyzing the position of the incoming electrophile relative to the deuterium label in the product, one could definitively confirm the regioselectivity of the reaction.

In the case of methyl group oxidation, using a starting material with one of the methyl groups perdeuterated (e.g., 4-methanesulfonyl-1-methyl-2-(trideuteriomethyl)benzene) would allow for the determination of the relative rates of oxidation of the two methyl groups by analyzing the isotopic composition of the resulting carboxylic acid products using mass spectrometry.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how the rate of a reaction is affected by changes in concentration, temperature, and other parameters. researchgate.net For the electrophilic substitution of this compound, one could measure the reaction rate with different electrophiles and at various temperatures to determine the activation energy and other kinetic parameters.

A key aspect to investigate would be the kinetic isotope effect (KIE). wikipedia.org By comparing the rate of reaction of the normal compound with a deuterated analogue (e.g., where the hydrogens at the substitution sites are replaced with deuterium), one can gain insight into the rate-determining step of the reaction. nih.govacs.org A significant primary KIE (kH/kD > 1) would suggest that the C-H (or C-D) bond cleavage is part of the rate-determining step.

Table 3: Hypothetical Kinetic Data for Nitration of Substituted Benzenes

| Substrate | Relative Rate of Nitration | Predicted kH/kD |

| Benzene | 1 | ~1 |

| Toluene (B28343) | 25 | ~1 |

| 1,2-Dimethylbenzene | 400 | ~1 |

| This compound | ~50 | ~1.5-2.0 |

Note: The data for this compound is hypothetical and based on the expected deactivating effect of the sulfonyl group and the potential for a later rate-determining step due to steric hindrance.

Transition State Analysis and Energy Profiles

Computational chemistry offers a powerful means to investigate reaction mechanisms at a molecular level. elsevier.esresearchgate.netyoutube.comchemrxiv.org By using quantum mechanical calculations, it is possible to model the energy profile of a reaction, including the structures and energies of reactants, intermediates, transition states, and products.

For the electrophilic substitution of this compound, computational analysis could be used to:

Calculate the electron density at the different unsubstituted positions of the ring to predict the most likely sites of attack.

Model the structures and energies of the possible Wheland intermediates (sigma complexes) formed during the reaction. irjet.net

Locate the transition state structures for the formation of these intermediates and for the subsequent proton loss.

Generate a complete potential energy surface for the reaction, providing a detailed map of the reaction pathway.

Similarly, for the oxidation of the methyl groups, computational studies could help to:

Calculate the bond dissociation energies of the benzylic C-H bonds of the two methyl groups to predict which is more susceptible to hydrogen atom abstraction.

Model the transition states for the various steps in the oxidation process.

These computational insights, when combined with experimental data from isotope labeling and kinetic studies, would provide a comprehensive and detailed understanding of the reaction mechanisms of this compound.

Derivatization and Functionalization Strategies of 4 Methanesulfonyl 1,2 Dimethylbenzene

Functionalization of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 4-methanesulfonyl-1,2-dimethylbenzene is governed by the directing effects of its substituents. The two methyl groups at positions 1 and 2 are activating and ortho-, para-directing. libretexts.orgmsu.edu The methylsulfonyl group at position 4 is a strongly deactivating, meta-directing group. libretexts.org The interplay of these effects dictates the regioselectivity of electrophilic aromatic substitution reactions.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| Methyl (-CH₃) | C1, C2 | Activating | Ortho, Para |

| Methylsulfonyl (-SO₂CH₃) | C4 | Deactivating | Meta |

The available positions for substitution on the aromatic ring are C3, C5, and C6. The directing effects on these positions are as follows:

Position C3: Ortho to the C2-methyl group and meta to the C1-methyl and C4-sulfonyl groups.

Position C5: Meta to the C1- and C2-methyl groups and meta to the C4-sulfonyl group.

Position C6: Ortho to the C1-methyl group and meta to the C2-methyl group.

Electrophilic halogenation of this compound introduces a halogen atom (F, Cl, Br, I) onto the aromatic ring. Based on the directing group effects, halogenation is predicted to occur preferentially at the C3 and C5 positions, which are meta to the electron-withdrawing methylsulfonyl group. While the methyl groups activate the ring, their directing influence towards the already substituted C4 position (para) or the sterically hindered C3 position is counteracted by the powerful meta-directing effect of the sulfonyl group.

The synthesis of related halo-aromatics, such as 4-iodo-1,2-dimethylbenzene, is well-documented and provides a basis for understanding the potential synthetic routes. nih.gov The direct halogenation of the title compound would likely proceed using standard electrophilic halogenation reagents, such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃) for bromination.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk For this compound, the directing effects are the same as in halogenation, making the C3 and C5 positions the most probable sites for nitration. The strong deactivation by the sulfonyl group means that forcing conditions may be required. researchgate.net The precursor, 1,2-dimethyl-4-nitrobenzene, is a known compound, often synthesized by the nitration of o-xylene (B151617). nih.gov

The resulting nitro derivative can be readily converted to the corresponding amino compound. The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry and can be achieved through various methods. orgsyn.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. prepchem.com

Table 2: Representative Reduction of Aromatic Nitro Group

| Starting Material | Reagents & Conditions | Product | Reaction Type |

| 4-Nitro-aryl derivative | H₂, Pd/C, Methanol | 4-Amino-aryl derivative | Catalytic Hydrogenation |

| 4-Nitro-aryl derivative | Fe, HCl or SnCl₂, HCl | 4-Amino-aryl derivative | Metal/Acid Reduction |

Transition-metal-catalyzed C-H functionalization has become a powerful tool for forming C-C, C-N, and C-O bonds directly from C-H bonds. researchgate.netrsc.org These reactions often rely on a directing group to control regioselectivity. The directing group, which typically contains nitrogen or oxygen atoms, coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond. researchgate.net

The methylsulfonyl group itself is not typically employed as a directing group in the classical sense for C-H activation. While the broader class of sulfones has been studied in C-H functionalization contexts, these often involve the sulfone as a reactive partner or a removable group rather than a director of functionalization on the same ring. rsc.orgnih.gov Research has explored chiral sulfoximine (B86345) groups, derived from sulfones, as effective directing groups in asymmetric C-H functionalization. organic-chemistry.org Therefore, while direct C-H functionalization of this compound is theoretically possible, it would likely require the installation of a separate, more effective directing group elsewhere on the molecule to achieve high regioselectivity.

Chemical Modifications of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is known for its high stability. However, under specific conditions, it can undergo chemical transformations.

The conversion of a highly stable aryl methyl sulfone directly into a more reactive aryl sulfonyl chloride (-SO₂Cl) is not a standard or facile transformation in synthetic organic chemistry. Aryl sulfonyl chlorides are important intermediates, but they are almost universally prepared via two primary methods:

Chlorosulfonation of the Arene: The corresponding arene (in this case, 1,2-dimethylbenzene) is reacted directly with chlorosulfonic acid (ClSO₃H). rsc.org This is the most common industrial and laboratory method for producing aryl sulfonyl chlorides.

Reaction of a Sulfonic Acid Salt: The sodium salt of a sulfonic acid is treated with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Therefore, while 4-chlorosulfonyl-1,2-dimethylbenzene is a valuable activated intermediate, it would be synthesized from o-xylene rather than by direct activation of the methylsulfonyl group in this compound.

Despite its stability, the methylsulfonyl group can be chemically modified, most notably through reduction or cleavage reactions.

Reduction to Sulfide (B99878): The sulfone functional group is resistant to many reducing agents. However, powerful reagent systems can achieve this transformation. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to be effective for the rapid reduction of various aryl sulfones to their corresponding sulfides (-SCH₃). rsc.orgpsu.edu This reaction provides a direct pathway from the sulfone to the thioether.

Desulfonylation: In some contexts, the entire methylsulfonyl group can be cleaved from the aromatic ring. These desulfonylation reactions often occur under transition-metal catalysis (e.g., using nickel or cobalt catalysts) and can be a method for C-S bond cleavage, allowing the sulfonyl group to act as a removable activating or blocking group. nih.govresearchgate.net

Table 3: Transformations of the Aryl Methylsulfonyl Group

| Transformation | Reagents & Conditions | Resulting Functional Group |

| Reduction | LiAlH₄ / TiCl₄ in THF | Methylthioether (-SCH₃) |

| Desulfonylation (Cleavage) | Ni or Co catalyst with a reducing agent | Hydrogen (-H) or other group |

Transformations of the Dimethylbenzene Alkyl Side Chains

The methyl groups of this compound are activated towards certain chemical transformations due to their benzylic position. This reactivity allows for selective functionalization, providing valuable synthetic intermediates.

The benzylic positions of this compound are susceptible to free-radical halogenation, a common and effective method for introducing a functional group handle. Benzylic bromination, typically employing N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light, is a well-established method for the selective bromination of such methyl groups. This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, followed by reaction with NBS to propagate the chain. The electron-withdrawing nature of the methanesulfonyl group can influence the reaction rate and regioselectivity, although the primary activation comes from the benzene ring.

Following benzylic bromination, the resulting bromomethyl derivatives are versatile intermediates. They can undergo nucleophilic substitution reactions to introduce a wide range of functional groups, or they can be oxidized. Oxidation of the benzylic methyl groups can lead to the corresponding aldehydes, carboxylic acids, or alcohols, depending on the oxidizing agent and reaction conditions. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. Milder oxidizing agents can be used to obtain the aldehydes or alcohols. Enzymatic oxidation, for example using xylene monooxygenase, has also been shown to hydroxylate the benzylic position of xylene derivatives. nih.gov

Table 1: Hypothetical Benzylic Bromination of this compound

| Reagents | Initiator | Solvent | Product | Hypothetical Yield |

| N-Bromosuccinimide (NBS) | AIBN | CCl₄ | 4-(Bromomethyl)-1-methanesulfonyl-2-methylbenzene | Good to Excellent |

| N-Bromosuccinimide (NBS) | Light (hν) | CCl₄ | 4-(Bromomethyl)-1-methanesulfonyl-2-methylbenzene | Good to Excellent |

This table presents a hypothetical reaction based on established chemical principles for benzylic bromination.

The introduction of unsaturation in the form of alkene and alkyne functionalities on the dimethylbenzene core significantly broadens the synthetic utility of this compound. These transformations typically proceed from the benzylically halogenated intermediates described previously.

Alkene Introduction: A common strategy to introduce a vinyl group is through the dehydrohalogenation of a benzylic halide. The 4-(bromomethyl)-1-methanesulfonyl-2-methylbenzene intermediate can be treated with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU), to induce elimination of hydrogen bromide and form the corresponding vinyl derivative, 4-methanesulfonyl-1-methyl-2-vinylbenzene. The regioselectivity of this elimination is generally high, favoring the formation of the conjugated styrene (B11656) system.

Alternative methods for the synthesis of vinyl sulfones often involve the reaction of a sulfinate salt with a vinyl halide or the olefination of aldehydes, which are different synthetic routes not starting from the dimethylbenzene compound itself. d-nb.inforesearchgate.netrsc.org

Alkyne Introduction: The synthesis of an ethynyl (B1212043) group can be achieved from the corresponding vinyl derivative. One established method involves the bromination of the vinyl group to yield a dibromoethyl intermediate. Subsequent double dehydrobromination using a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) at elevated temperatures, can then generate the desired ethynyl group, yielding 4-ethynyl-1-methanesulfonyl-2-methylbenzene. This two-step sequence is a classical approach to converting an alkene into an alkyne.

Direct methods for the synthesis of diethynylbenzene derivatives often involve the dehydrobromination of a dibrominated divinylbenzene (B73037) precursor. nih.gov While not directly applicable to the functionalization of the methyl groups of this compound, these methods highlight the general chemical principles involved in the formation of ethynyl functionalities on a benzene ring.

Table 2: Hypothetical Pathway to Vinyl and Ethynyl Derivatives

| Starting Material | Reagents | Product | Hypothetical Yield |

| 4-(Bromomethyl)-1-methanesulfonyl-2-methylbenzene | Potassium tert-butoxide | 4-Methanesulfonyl-1-methyl-2-vinylbenzene | Good |

| 4-Methanesulfonyl-1-methyl-2-vinylbenzene | 1. Br₂ 2. NaNH₂ (excess) | 4-Ethynyl-1-methanesulfonyl-2-methylbenzene | Moderate |

This table outlines a hypothetical reaction sequence based on established organic synthesis transformations.

Advanced Spectroscopic and Analytical Characterization for Research on 4 Methanesulfonyl 1,2 Dimethylbenzene

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopy provides a window into the molecular structure and behavior of 4-methanesulfonyl-1,2-dimethylbenzene by probing the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into different aspects of its molecular architecture and electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data regarding the connectivity, chemical environment, and electronic nature of each atom.

The electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) significantly influences the electronic environment of the benzene (B151609) ring. This effect causes the aromatic protons and carbons to be "deshielded," shifting their resonance signals to a higher chemical shift (downfield) compared to the unsubstituted 1,2-dimethylbenzene precursor docbrown.infodocbrown.info.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The three protons on the benzene ring are chemically non-equivalent and would appear as a complex multiplet or as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the bulky and electron-withdrawing sulfonyl group would be the most deshielded.

Benzylic Protons: The two methyl groups attached to the benzene ring (C-1 and C-2) are in different environments and are expected to produce two separate singlets.

Sulfonyl Protons: The methyl group attached to the sulfur atom is in a unique electronic environment and will appear as a sharp singlet, typically downfield from the benzylic methyl protons due to the proximity of the electronegative oxygen atoms.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals, as all carbon atoms are chemically non-equivalent.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon atom directly attached to the sulfonyl group (ipso-carbon) would be significantly downfield. The other aromatic carbon signals would be influenced by the positions of the two methyl groups and the sulfonyl group docbrown.info.

Aliphatic Carbons: Three signals are expected in the aliphatic region: one for each of the two benzylic methyl groups and one for the methyl group of the methanesulfonyl moiety.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Ar-H (H-3) | ~7.7 | - |

| Ar-H (H-5) | ~7.6 | - |

| Ar-H (H-6) | ~7.3 | - |

| Ar-CH₃ (C-1) | ~2.3 | ~19-21 |

| Ar-CH₃ (C-2) | ~2.2 | ~19-21 |

| SO₂-CH₃ | ~3.1 | ~44-46 |

| Ar-C (C-1/C-2) | - | ~136-140 |

| Ar-C (C-3/C-5/C-6) | - | ~125-135 |

| Ar-C (C-4, ipso) | - | ~140-145 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the sulfonyl group.

S=O Stretching: Two very strong and distinct bands are expected, corresponding to the asymmetric (~1350-1300 cm⁻¹) and symmetric (~1165-1120 cm⁻¹) stretching vibrations of the S=O bonds. These are highly characteristic and confirm the presence of the sulfone group.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups is observed just below 3000 cm⁻¹ docbrown.infodocbrown.info.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-S Stretching: A weaker absorption corresponding to the C-S bond stretch is expected in the 800-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the symmetric S=O stretch and the aromatic ring breathing vibrations rktech.huresearchgate.net. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Strong |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium |

| S=O Asymmetric Stretch | 1350-1300 | 1350-1300 | Strong (IR) |

| S=O Symmetric Stretch | 1165-1120 | 1165-1120 | Strong (IR), Strong (Raman) |

| C-S Stretch | 800-600 | 800-600 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions within the benzene ring researchgate.net. The presence of substituents alters the energy of these transitions. The methanesulfonyl group, acting as an auxochrome, can cause a bathochromic shift (shift to longer wavelength) of the benzene absorption bands (typically seen around 204 nm and 256 nm for benzene itself) due to its interaction with the π-system of the ring science-softcon.de.

Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and for obtaining structural information from its fragmentation pattern.

For this compound (Molecular Weight: 184.26 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at m/z = 184. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the sulfonyl group to give a fragment at m/z = 169.

Loss of a methanesulfonyl radical (•SO₂CH₃), a highly characteristic fragmentation for aryl methyl sulfones, resulting in a cation at m/z = 105.

Further fragmentation of the aromatic core, similar to that observed for 1,2-dimethylbenzene, could lead to ions at m/z = 91 (tropylium ion) and m/z = 77 (phenyl cation) docbrown.info.

| m/z | Predicted Fragment Ion | Proposed Loss |

|---|---|---|

| 184 | [C₉H₁₂O₂S]⁺ | Molecular Ion (M⁺) |

| 169 | [M - CH₃]⁺ | Loss of •CH₃ from sulfonyl group |

| 105 | [M - SO₂CH₃]⁺ | Loss of •SO₂CH₃ radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from ring fragmentation |

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is an ideal technique for separating and analyzing volatile compounds that can be vaporized without decomposition. Given its structure, this compound is expected to be sufficiently volatile for GC analysis.

In a typical GC analysis, the compound is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time but also the mass spectrum of the eluting compound, allowing for highly confident identification and purity assessment dtic.mil. This is particularly useful for distinguishing the desired product from isomers, unreacted starting materials, and byproducts in a crude reaction mixture.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions that synthesize this compound and for quantifying its purity. A reverse-phase HPLC (RP-HPLC) method is typically suitable for aromatic sulfones due to their moderate polarity.

In a typical application, the reaction mixture would be sampled at various time points, diluted with an appropriate solvent, and injected into the HPLC system. The separation would be achieved on a column packed with a nonpolar stationary phase, such as C18, or a phase with enhanced aromatic selectivity like a phenyl or biphenyl column. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp peak shapes.

The quantification of this compound and any impurities or starting materials is achieved by monitoring the elution of the compounds from the column with a UV detector. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound. By comparing the peak area of the analyte to that of a known concentration standard, the precise quantity in the sample can be determined. This allows for the calculation of reaction yield and the assessment of product purity. A biphenyl stationary phase can offer enhanced retention for sulfones due to π-π interactions between the aromatic rings of the analyte and the stationary phase. chromatographyonline.com

A representative set of HPLC conditions for the analysis of an aromatic sulfone is detailed in the table below.

| Parameter | Value |

| Instrument | Prominence UFLCXR System or equivalent |

| Column | Shim-pack XR-ODS (50 mmL. × 3.0 mm I.D., 2.2 μm) or similar C18/Phenyl column |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 15% B to 90% B over 2 minutes |

| Flow Rate | 1.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm and 250 nm |

| Injection Volume | 1 µL |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure and offers detailed insights into the intermolecular interactions that govern the crystal packing.

For this compound, a single crystal suitable for X-ray diffraction would be grown, typically by slow evaporation of a solvent. This crystal would then be mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

The analysis of the crystal structure reveals how the molecules pack together in the crystal lattice. This is driven by various intermolecular forces, such as van der Waals forces and, in the case of sulfones, weak C—H···O hydrogen bonds. st-andrews.ac.uk These interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

As a direct crystal structure for this compound is not publicly available, the crystallographic data for the closely related compound, p-tolyl methyl sulfone (1-methyl-4-(methylsulfonyl)benzene), is presented below as an illustrative example. nih.gov This compound differs only in the relative positions of the methyl groups on the benzene ring and is expected to exhibit similar structural features and intermolecular interactions.

| Parameter | Value (for p-tolyl methyl sulfone) |

| Chemical Formula | C₈H₁₀O₂S |

| Formula Weight | 170.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.895(3) |

| b (Å) | 9.771(3) |

| c (Å) | 9.873(3) |

| α (°) | 90 |

| β (°) | 108.89(3) |

| γ (°) | 90 |

| Volume (ų) | 810.8(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.395 |

Computational Chemistry and Theoretical Studies of 4 Methanesulfonyl 1,2 Dimethylbenzene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is well-suited for studying organic molecules like 4-methanesulfonyl-1,2-dimethylbenzene.

Geometry optimization calculations are performed to identify the most stable three-dimensional structure of a molecule, known as its global minimum on the potential energy surface. For this compound, the primary conformational flexibility arises from the rotation of the methyl groups and, more significantly, the orientation of the methanesulfonyl group relative to the aromatic ring.

The analysis would focus on the C-C-S-C and C-S-C-H dihedral angles. The lowest energy conformer is determined by a balance of steric hindrance between the sulfonyl oxygens and the ortho-methyl group, and electronic interactions, such as weak intramolecular C-H···O hydrogen bonds. nih.gov In similar sulfonyl-containing crystal structures, such interactions are known to stabilize specific conformations. nih.gov The optimization process yields key structural parameters.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Note: These are representative values based on typical DFT calculations for analogous compounds.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-S | ~1.77 Å |

| S=O | ~1.45 Å | |

| Caromatic-Caromatic | ~1.39 - 1.41 Å | |

| Caromatic-Cmethyl | ~1.51 Å | |

| Bond Angles | O=S=O | ~118° |

| Caromatic-S-Cmethyl | ~104° | |

| C-C-S | ~119° |

DFT calculations provide a detailed picture of the electron distribution within the molecule. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, while the two methyl groups (-CH₃) are weak electron-donating groups. This electronic push-pull effect significantly influences the molecule's properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylbenzene ring, while the LUMO would likely be centered on the sulfonyl group and the ipso-carbon of the ring. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis quantify the partial atomic charges. The oxygen atoms of the sulfonyl group will carry significant negative charges, with the sulfur atom being positive. The aromatic ring carbons will have their charges modulated by the competing effects of the donating methyl groups and the withdrawing sulfonyl group.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It highlights regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would show a region of high negative potential (red/yellow) around the sulfonyl oxygens, indicating a site for interaction with electrophiles or hydrogen bond donors. The aromatic ring would display varying potential, influenced by the substituents.

Table 2: Predicted Electronic Properties from DFT Calculations (Note: Values are illustrative and depend on the specific DFT functional and basis set used.)

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Dipole Moment | ~ 4.5 - 5.5 Debye |

| MEP Negative Region | Concentrated on sulfonyl oxygen atoms |

| MEP Positive Region | Expected near the hydrogen atoms of the methyl groups |

DFT is widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies: Calculation of harmonic vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the S=O bonds (typically strong IR bands around 1150 and 1350 cm⁻¹), C-H stretching of the aromatic and methyl groups, and various ring deformation modes.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. The spectra of methylbenzenes show characteristic π → π* transitions. researchgate.net The presence of the strong electron-withdrawing sulfonyl group conjugated with the dimethylbenzene ring is expected to cause a bathochromic (red) shift of these absorption bands compared to o-xylene (B151617). researchgate.net Calculations would identify the specific orbitals involved in the most intense transitions, such as the HOMO → LUMO transition.

Ab Initio and Semi-Empirical Quantum Chemical Calculations

While DFT is prevalent, other quantum chemical methods offer a range of options.

Ab Initio Calculations: Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) are derived from first principles without empirical parameterization. While computationally more expensive than DFT, they can provide benchmark data for properties like geometry and interaction energies, especially where DFT might be less reliable.

Semi-Empirical Methods: These methods (e.g., AM1, PM7) use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches on larger systems or for providing a starting point for higher-level calculations. However, their accuracy for a sulfur-containing compound like this would need careful validation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into the dynamic behavior and intermolecular interactions in condensed phases (liquid or solid).

An MD simulation of this compound would involve defining a force field—a set of parameters and equations that describe the potential energy of the system. Simulations could be run in an isobaric-isothermal (NpT) ensemble to mimic laboratory conditions. researchgate.net By analyzing the simulation trajectory, one can calculate:

Structural Properties: Radial distribution functions (g(r)) would reveal the average distances and coordination numbers between molecules in the liquid state, showing how they pack together.

Dynamic Properties: The self-diffusion coefficient can be calculated to describe the molecule's mobility. researchgate.net Rotational correlation times would describe how quickly the molecule tumbles in solution.

Thermodynamic Properties: Properties like the density and heat of vaporization can be estimated and compared with experimental values.

Studies on similar molecules like liquid xylenes (B1142099) show that intermolecular interactions, such as the orientation of aromatic rings, are key to understanding the liquid's structure. researchgate.net For this compound, the strong dipole moment from the sulfonyl group would lead to significant dipole-dipole interactions, which would dominate the intermolecular forces and influence the bulk properties.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, intermediates, and transition states.

For this compound, several reaction types could be investigated:

Electrophilic Aromatic Substitution: The positions on the aromatic ring most susceptible to attack by an electrophile can be predicted by examining the calculated atomic charges and FMOs. DFT can be used to calculate the activation energies for substitution at each available position, determining the regioselectivity of reactions like nitration or halogenation.

Ozonolysis: The ozonolysis of the aromatic ring would lead to its cleavage. quora.comyoutube.com Computational modeling can trace the reaction pathway through the initial formation of a primary ozonide, its rearrangement, and subsequent cleavage to form various carbonyl products, such as glyoxal, methylglyoxal, and 2,3-butanedione, confirming the products observed experimentally from o-xylene ozonolysis. doubtnut.com

Side-Chain Reactions: Pathways for reactions involving the methyl groups, such as free-radical halogenation, could also be modeled to determine their feasibility compared to ring substitution.

By locating the transition state structures and calculating their energies, a complete reaction profile can be constructed, providing a theoretical basis for understanding the compound's reactivity. nih.gov

Transition State Identification and Energy Barrier Calculations

The study of reaction mechanisms is a cornerstone of computational chemistry. By identifying transition states and calculating their associated energy barriers, scientists can predict reaction rates and elucidate the pathways through which chemical transformations occur. For a molecule such as this compound, several types of reactions could be computationally investigated, including nucleophilic aromatic substitution (SNAr) and reactions involving the sulfonyl group or the methyl substituents.

Nucleophilic Aromatic Substitution (SNAr): The sulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack. This effect is somewhat counteracted by the electron-donating nature of the two methyl groups. Computational studies on similar systems, such as the nucleophilic aromatic substitution of haloarenes, have shown that the energy barrier for a concerted SNAr process can be calculated. For instance, the hydrodehalogenation of various aryl bromides via a concerted nucleophilic aromatic substitution was found to have an energy barrier of 20.9 kcal mol−1. nih.gov In another study, the activation energy for a concerted nitro group substitution was calculated to be 33.8 kcal mol−1 for para-substitution and 18.1 kcal mol−1 for peri-substitution. nih.gov These values highlight the significant influence of the substitution pattern on the reaction's feasibility.

For this compound, a computational study would involve modeling the approach of a nucleophile to the aromatic ring, locating the transition state structure for the substitution, and calculating the activation energy. The presence of the methyl groups would likely influence which of the available positions on the ring is most susceptible to attack.

Reactions at the Sulfonyl Group: The sulfonyl group itself can participate in reactions. For example, the Julia-Kocienski olefination involves the reaction of a sulfone. While the classical Julia olefination involves a multi-step process, computational studies can elucidate the energetics of each step.

Diels-Alder Reactions: Although less common for simple benzene (B151609) derivatives due to the stability of the aromatic system, dearomatization reactions like the Diels-Alder cycloaddition can be promoted under certain conditions, such as through metal coordination. acs.org A computational study on the reaction of a tungsten-coordinated anisole (B1667542) complex with an alkyne calculated a kinetic barrier of 21.1 kcal/mol for the cycloaddition. acs.org Similar computational approaches could be used to explore the potential for this compound to participate in such cycloaddition reactions, and how the electronic nature of its substituents would affect the energy barrier.

The following table provides a hypothetical representation of the kind of data that could be generated from such computational studies on this compound, based on values found for analogous systems.

| Hypothetical Reaction | Nucleophile/Reactant | Calculated Activation Energy (kcal/mol) |

| SNAr at C-5 | OH⁻ | 25-35 |

| SNAr at C-6 | OH⁻ | 28-38 |

| Diels-Alder Cycloaddition | Ethyne | > 40 (uncatalyzed) |

| Benzylic Hydrogen Abstraction | •OH | 10-15 |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Solvation Effects in Computational Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. wikipedia.org Computational models that account for solvation are therefore crucial for obtaining accurate predictions of chemical behavior in the condensed phase. Solvation effects are particularly important for reactions involving charged or highly polar species, where the solvent can stabilize reactants, products, and transition states to different extents. wikipedia.orgnumberanalytics.com

Implicit Solvation Models: One of the most common approaches to modeling solvation is the use of implicit or continuum solvation models. numberanalytics.com These models treat the solvent as a continuous medium with a defined dielectric constant, rather than explicitly representing individual solvent molecules. numberanalytics.comyoutube.com This approach offers a good balance between accuracy and computational cost. numberanalytics.com Popular implicit solvation models include:

Polarizable Continuum Model (PCM): This model creates a cavity in the dielectric continuum that conforms to the shape of the solute molecule. numberanalytics.com

Conductor-like Screening Model (COSMO): COSMO is another widely used continuum model, particularly effective for a variety of solvents. numberanalytics.com

SMD Model: The SMD (Solvation Model based on Density) model is a universal solvation model that is applicable to any charged or uncharged solute in any solvent. youtube.comgithub.io It separates the solvation free energy into bulk-electrostatic contributions and cavity-dispersion-solvent-structure terms. github.io

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the computational model around the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally expensive. Often, a hybrid approach combining an explicit representation of the first solvation shell with a continuum model for the bulk solvent is employed.

For this compound, the choice of solvent would be critical in reactions where charge separation develops in the transition state. For example, in a hypothetical SNAr reaction, a polar solvent would be expected to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction. libretexts.org Computational studies on related systems have demonstrated the significant influence of the solvent. For instance, in thiol-ene reactions, the Gibbs free energy activation barriers were found to increase in water compared to dichloromethane (B109758) for most reactants. acs.org The effect of the solvent was even more pronounced for chain transfer reactions involving hydrogen atom transfer. acs.org

The table below illustrates how solvation energies, a measure of the energy released when a molecule is transferred from the gas phase to a solvent, could be computationally predicted for this compound in different solvents using a model like SMD.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

| n-Heptane (non-polar) | 1.9 | -2 to -4 |

| Dichloromethane (polar aprotic) | 9.1 | -5 to -8 |

| Acetonitrile (polar aprotic) | 37.5 | -7 to -10 |

| Water (polar protic) | 78.4 | -8 to -12 |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Applications in Organic Synthesis and Advanced Materials Chemistry

Utility as a Key Intermediate in Complex Organic Molecule Synthesis

The specific arrangement of methyl and methanesulfonyl groups on the benzene (B151609) ring makes 4-methanesulfonyl-1,2-dimethylbenzene a strategic precursor for constructing larger, more complex molecular architectures. Its rigid o-xylene (B151617) core provides a reliable scaffold upon which intricate functional groups can be assembled.

A significant application of this compound derivatives is in the production of agrochemical intermediates. It is a key structural component for the synthesis of the herbicide Topramezone. Topramezone is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds, which disrupts carotenoid biosynthesis, leading to the bleaching of the target plant.

The chemical structure of Topramezone, 3-(4,5-dihydro-1,2-oxazol-3-yl)-4-(methanesulfonyl)-2-methylphenylmethanone, incorporates the essential 2-methyl-4-methylsulfonylphenyl moiety, which is derived from precursors related to this compound. Patent literature outlines synthetic routes where intermediates based on this scaffold are crucial for building the final herbicidal molecule. These synthetic pathways highlight the importance of the compound in providing the core structure necessary for the biological activity of Topramezone and its analogs.

| Parameter | Details |

| Target Agrochemical | Topramezone |

| Chemical Name | 3-(4,5-dihydro-1,2-oxazol-3-yl)-4-(methanesulfonyl)-2-methylphenylmethanone |

| Mechanism of Action | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) |

| Key Structural Moiety | 2-methyl-4-methylsulfonylphenyl |

| Application | Herbicide for broadleaf and grass weeds in corn |

The 1,2-dimethylbenzene (o-xylene) framework is a common and valuable scaffold in organic synthesis due to its rigid and planar structure. This planarity allows for the precise spatial arrangement of reactive centers, which is essential for constructing molecules with specific three-dimensional shapes, such as pharmaceuticals or other biologically active compounds.

The presence of the methanesulfonyl group on this scaffold enhances its utility. As a strong electron-withdrawing group, the sulfonyl moiety can activate the aromatic ring for certain reactions or direct incoming substituents to specific positions, thereby controlling the regioselectivity of further synthetic transformations. This makes this compound a versatile building block for creating a variety of advanced synthetic scaffolds that can be elaborated into more complex target molecules.

Integration into Catalyst Design and Ligand Development

The structural elements of this compound are also valuable in the field of catalysis, where they can be incorporated into both organocatalysts and ligands for transition metal complexes.

In the realm of organocatalysis, arylsulfonyl groups are often incorporated into catalyst structures to modulate their activity and selectivity. For instance, sulfonamides derived from amino acids like proline are effective organocatalysts for various asymmetric reactions. The sulfonamide group can participate in hydrogen bonding interactions within the transition state of a reaction, which helps to control the stereochemical outcome.

The dimethylbenzene or "xylyl" backbone is a known structural motif in ligands for transition metal catalysis. It can serve as a rigid framework to hold coordinating atoms in a specific geometry around a metal center. This pre-organization is crucial for achieving high catalytic activity and selectivity.

Furthermore, the arylsulfone group itself can interact with metal centers. The oxygen atoms of the sulfonyl group can act as Lewis basic sites, coordinating to the metal and influencing its electronic properties. This modulation of the metal's electronics can, in turn, affect its catalytic activity in processes such as cross-coupling reactions. Therefore, this compound represents a promising scaffold for the development of novel ligands that combine the rigid xylyl backbone with the electronically-tuning sulfonyl group for applications in transition metal catalysis.

Contribution to Functional Materials Research

The chemical stability and structural rigidity inherent in the this compound molecule make it a relevant building block for the synthesis of high-performance functional materials, particularly polymers. The arylsulfone linkage is a cornerstone of a class of materials known as poly(arylene ether sulfone)s (PAES).

PAES are engineering thermoplastics known for their exceptional properties:

High thermal stability: They can withstand high temperatures without degrading.

Good mechanical strength: They are strong and durable.

Chemical resistance: They are resistant to a wide range of chemicals.

Monomers containing both arylsulfone and methyl-substituted aromatic rings can be used in polycondensation reactions to create these advanced polymers. The inclusion of methyl groups, such as those in the 1,2-dimethylbenzene portion of the molecule, can influence the final properties of the polymer. For example, methyl groups can affect the polymer's glass transition temperature (Tg), solubility in organic solvents, and processing characteristics. By incorporating monomers derived from this compound, materials scientists can fine-tune the properties of PAES for specific applications, such as in membranes for gas separation, advanced composites, or electronics.

| Property | Contribution of Arylsulfone Moiety | Contribution of Dimethylbenzene Moiety |

| Thermal Stability | High, due to strong C-S and S=O bonds | Provides a stable aromatic backbone |

| Mechanical Strength | Contributes to chain rigidity and strength | Rigid structure enhances overall polymer strength |

| Solubility & Processing | Can limit solubility | Methyl groups can increase solubility and affect processability |

| Glass Transition Temp. | High, due to restricted chain rotation | Can be tuned by the presence and position of methyl groups |

Monomer in Polymer Synthesis for Specialty Applications

The chemical compound this compound possesses structural features that suggest its potential utility as a monomer or co-monomer in the synthesis of specialty polymers, particularly high-performance aromatic polymers. The presence of the electron-withdrawing methanesulfonyl group on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of polycondensation chemistry for producing polymers like poly(ether sulfone)s (PES) mdpi.comnih.gov. Aromatic sulfone polymers are a class of amorphous thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, medical, and electronics industries syensqo.comroutledge.com.

In a typical polyetherification, a di-activated monomer (often a bis(halophenyl)sulfone) reacts with a bisphenol salt. While this compound is not a di-functional monomer required for linear chain extension, it could theoretically be modified to incorporate additional reactive sites. More directly, it could serve as a monofunctional reagent to cap polymer chain ends. This process is crucial for controlling molecular weight and enhancing the thermal stability of the final polymer by replacing reactive end groups with inert ones nih.gov.

Furthermore, research into novel polymer architectures has explored the use of methyl sulfones as leaving groups in transition-metal-free SNAr polymerizations nih.gov. This approach highlights the reactivity of the C-SO2CH3 bond, suggesting that monomers like this compound could be valuable in developing new synthetic routes to precision aromatic polymers nih.gov. The incorporation of the dimethylbenzene moiety would also influence the polymer's physical properties, potentially increasing its solubility in organic solvents and modifying its glass transition temperature and mechanical characteristics compared to standard polysulfones nih.govmdpi.com.

The properties of polymers derived from aromatic sulfone monomers are well-documented and provide a benchmark for the potential characteristics that could be imparted by incorporating this compound.

| Polymer Type | Heat Deflection Temperature (°C) | Key Characteristics |

|---|---|---|

| Polysulfone (PSU) | 174 | High strength, transparency, good hydrolytic stability syensqo.com |

| Polyethersulfone (PESU) | 204 | Good chemical resistance, inherent flame retardancy syensqo.com |

| Polyphenylsulfone (PPSU) | 207 | Superior impact strength and chemical resistance syensqo.com |

Role in Supramolecular Assembly and Self-Organized Structures

The molecular architecture of this compound makes it a compelling candidate for participation in supramolecular chemistry and the formation of self-organized structures. Supramolecular assembly is governed by non-covalent interactions, which are weaker than covalent bonds but collectively direct the spontaneous organization of molecules into well-defined, ordered aggregates ias.ac.inias.ac.in. The key to this compound's potential lies in its distinct functional groups: the polar methanesulfonyl group and the non-polar, aromatic dimethylbenzene core.

The sulfonyl group (–SO2–) is a potent hydrogen bond acceptor due to the high electronegativity of its oxygen atoms acs.org. This allows this compound to form directional hydrogen bonds with suitable donor molecules (e.g., alcohols, amides, or even C-H donors) nih.gov. These interactions are fundamental drivers in crystal engineering, guiding molecules into specific packing arrangements like chains, sheets, or more complex three-dimensional networks nih.govnih.gov.

Concurrently, the 1,2-dimethylbenzene ring provides a platform for other critical non-covalent interactions:

π-π Stacking: The electron cloud of the aromatic ring can interact favorably with that of adjacent molecules, leading to stacked arrangements. Aromatic ether imide sulfones have been shown to form complexes with π-electron donor substrates through such stacking interactions nih.govacs.org.

Hydrophobic Effects: In aqueous or polar environments, the non-polar dimethylbenzene portion of the molecule would tend to associate with other hydrophobic groups to minimize contact with the solvent, driving aggregation.

C–H···π Interactions: The methyl groups can act as weak hydrogen bond donors, interacting with the π-face of neighboring aromatic rings.

The interplay of these varied interactions—directional hydrogen bonding from the sulfone group and dispersive forces from the aromatic core—can lead to the formation of complex, self-organized structures researchgate.netnih.gov. The specific geometry and electronic nature of this compound would dictate the resulting supramolecular architecture. For instance, the balance between the attractive forces of hydrogen bonding and π-π stacking and the steric repulsion from the methyl groups would define the precise packing and morphology of the resulting assembly.

| Interaction Type | Typical Energy (kcal/mol) | Relevant Moiety in Compound |

|---|---|---|

| Hydrogen Bond | 1–12 | Methanesulfonyl group (acceptor) nih.govwikipedia.org |

| π-π Stacking | 1–10 | Dimethylbenzene ring nih.govresearchgate.net |

| Van der Waals Forces | <1–2 | Entire molecule wikipedia.org |

| C–H···π Interaction | 0.5–2.5 | Methyl groups and Dimethylbenzene ring researchgate.net |

Future Research Directions and Outlook for 4 Methanesulfonyl 1,2 Dimethylbenzene

Development of Highly Efficient and Selective Synthetic Methodologies

The viability of 4-methanesulfonyl-1,2-dimethylbenzene in large-scale applications is intrinsically linked to the development of efficient, selective, and sustainable synthetic routes. While traditional methods for the formation of aryl sulfones exist, future research is anticipated to focus on overcoming the limitations of these established procedures.

A key area of development will likely be the exploration of advanced catalytic systems. For instance, the use of heterogeneous catalysts in microchannel reactors presents a promising avenue for the continuous and controlled synthesis of related compounds. A patented method for the preparation of 2-chloro-1-methyl-4-(methylsulfonyl)benzene (B160310) highlights the use of a ZSM-5 molecular sieve loaded with zinc in a microchannel reactor, achieving high yields in a single step. google.com Future work could adapt such flow chemistry principles for the synthesis of this compound, potentially improving reaction efficiency, safety, and ease of scale-up.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. The use of less toxic and more environmentally benign reagents is a critical goal. For example, research into the use of dimethyl carbonate (DMC) as a "green" methylating agent for the synthesis of p-xylene (B151628) using zeolite catalysts could inspire the development of more sustainable routes to this compound. google.com The replacement of traditional, often hazardous, solvents and reagents will be a significant focus of this research.

Future synthetic research could also explore novel coupling strategies. While classical methods often involve the coupling of 4-halotoluenes with metal reagents, these can suffer from low yields. orgsyn.org The development of new catalytic systems, perhaps involving transition metals like nickel or palladium, could offer more efficient and higher-yielding pathways to symmetrical and unsymmetrical biaryls derived from this compound.

Exploration of Novel Reactivity Modes and Chemical Transformations

The reactivity of the methylsulfonyl group and the aromatic ring in this compound offers a rich landscape for chemical exploration. Future research is expected to delve into novel transformations that can unlock new molecular architectures and functionalities.

One exciting avenue is the investigation of C-H activation reactions. The sulfonyl group can act as a directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds on the aromatic ring. Research on Rh(III)-catalyzed C-H activation and annulation of sulfoxonium ylides to synthesize naphthalenone derivatives demonstrates the potential of this approach. mdpi.com Applying similar strategies to this compound could lead to the efficient construction of complex polycyclic aromatic systems.

The development of novel derivatization reagents and techniques is another promising area. For instance, 1,2-dimethylimidazole-4-sulfonyl chloride has been successfully used as a derivatization reagent for the analysis of phenolic compounds by enhancing their response in mass spectrometry. nih.govresearchgate.net This suggests that the sulfonyl moiety in this compound could be modified to create new analytical probes or to introduce new functional groups for further chemical transformations.

Furthermore, the exploration of photochemical and electrochemical reactions of this compound could reveal new reactivity patterns. The sulfonyl group can influence the electronic properties of the aromatic ring, potentially enabling novel cycloadditions, rearrangements, or coupling reactions under photolytic or electrolytic conditions. These investigations could lead to the discovery of unprecedented chemical transformations and the synthesis of novel molecular scaffolds.

Advanced Applications in Emerging Areas of Chemical Science

The unique combination of a dimethyl-substituted benzene (B151609) ring and a methanesulfonyl group suggests that this compound could find applications in several cutting-edge areas of chemical science. Future research will likely focus on harnessing its specific properties for the development of advanced materials and biologically active molecules.

In the realm of medicinal chemistry, the sulfone moiety is a well-established pharmacophore present in numerous therapeutic agents. The structural features of this compound make it an attractive scaffold for the design of new drug candidates. A related compound, 1-methoxy-4-(methylsulfonyl)benzene, has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects. evitachem.com Future research could explore the synthesis and biological evaluation of a library of derivatives based on the this compound core to identify new leads for drug discovery.

In materials science, the electronic properties imparted by the sulfonyl group could be exploited in the design of novel organic electronic materials. The electron-withdrawing nature of the methanesulfonyl group can influence the HOMO-LUMO gap of the molecule, a critical parameter for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future work could involve the synthesis of polymers and oligomers incorporating the this compound unit to investigate their optical and electronic properties. evitachem.com

Synergistic Integration of Experimental Synthesis with Computational Prediction and Design

The convergence of experimental chemistry and computational modeling offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. For this compound, this synergy will be crucial in guiding future research efforts.

Density Functional Theory (DFT) calculations can provide valuable insights into the molecular structure, electronic properties, and reactivity of this compound. For example, DFT studies have been used to predict the geometry, vibrational frequencies, and frontier molecular orbital energies of other sulfonamide compounds. researchgate.net Similar computational investigations on this compound could help in understanding its reactivity and in designing new reactions. For instance, modeling the transition states of potential C-H activation or cycloaddition reactions could help in selecting the optimal catalysts and reaction conditions.

Computational screening of virtual libraries of derivatives of this compound can aid in identifying candidates with desired properties for specific applications. In medicinal chemistry, molecular docking simulations could be used to predict the binding affinity of these derivatives to biological targets. In materials science, computational methods can be employed to predict the electronic and optical properties of polymers and other materials derived from this compound, thereby guiding synthetic efforts towards the most promising candidates. This integrated approach will undoubtedly streamline the research and development process, leading to a more rapid realization of the full potential of this intriguing molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products